molecular formula C9H5F3O6S2 B13436587 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid CAS No. 17041-80-4

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid

Cat. No.: B13436587
CAS No.: 17041-80-4
M. Wt: 330.3 g/mol
InChI Key: JLKZGMJINOWNIO-UHFFFAOYSA-N
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Description

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is an organic compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a benzene ring with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common method includes the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The sulfanyl group can be introduced via a thiolation reaction, followed by oxidation to form the sulfonyl group. The carboxylic acid groups are usually introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be further oxidized to form sulfonic acids.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols from carboxylic acids.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid is unique due to the presence of both trifluoromethyl and sulfanyl groups, which impart distinct chemical properties. The combination of these functional groups with the benzene ring and carboxylic acid groups makes this compound versatile for various applications and reactions.

Properties

CAS No.

17041-80-4

Molecular Formula

C9H5F3O6S2

Molecular Weight

330.3 g/mol

IUPAC Name

5-(trifluoromethylsulfanylsulfonyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H5F3O6S2/c10-9(11,12)19-20(17,18)6-2-4(7(13)14)1-5(3-6)8(15)16/h1-3H,(H,13,14)(H,15,16)

InChI Key

JLKZGMJINOWNIO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)SC(F)(F)F)C(=O)O

Origin of Product

United States

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